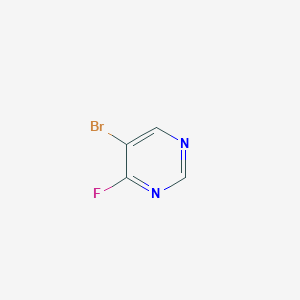
5-Bromo-4-fluoropyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Bromo-4-fluoropyrimidine is a heterocyclic organic compound with the molecular formula C4H2BrFN2. It is a derivative of pyrimidine, a six-membered ring containing two nitrogen atoms. The presence of bromine and fluorine atoms in the pyrimidine ring imparts unique chemical properties to this compound, making it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-4-fluoropyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the nucleophilic substitution reaction, where a pyrimidine derivative is treated with bromine and fluorine sources under controlled conditions. For example, 5-bromo-2-cyano-3-nitropyridine can be used as a starting material, and the reaction is catalyzed by tetra-n-butylammonium fluoride (TBAF) and sulfuric acid .
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes. The use of efficient halogenating agents and catalysts ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to achieve the desired product on an industrial scale .
Analyse Des Réactions Chimiques
Types of Reactions: 5-Bromo-4-fluoropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine and fluorine atoms can be substituted by nucleophiles, leading to the formation of different derivatives.
Palladium-Catalyzed Coupling: The compound can participate in palladium-catalyzed carbon-carbon coupling reactions, such as Suzuki and Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide are commonly used under basic conditions.
Palladium-Catalyzed Coupling: Palladium catalysts, such as palladium acetate, along with ligands like triphenylphosphine, are used under inert atmosphere conditions.
Major Products Formed:
Nucleophilic Substitution: Substituted pyrimidine derivatives with various functional groups.
Palladium-Catalyzed Coupling: Biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
5-Bromo-4-fluoropyrimidine has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 5-Bromo-4-fluoropyrimidine involves its interaction with biological targets, such as enzymes and nucleic acids. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. For example, in medicinal chemistry, the compound can inhibit the activity of thymidylate synthase, an enzyme involved in DNA synthesis, leading to cytotoxic effects on cancer cells .
Comparaison Avec Des Composés Similaires
5-Fluorouracil: A widely used anticancer agent with a similar pyrimidine structure but different halogen substituents.
5-Bromo-2-fluoropyrimidine: Another fluorinated pyrimidine derivative with similar chemical properties.
Uniqueness: 5-Bromo-4-fluoropyrimidine is unique due to the specific positioning of bromine and fluorine atoms on the pyrimidine ring, which imparts distinct reactivity and binding characteristics. This makes it a valuable compound for targeted chemical synthesis and biological studies .
Propriétés
Numéro CAS |
1806981-20-3 |
|---|---|
Formule moléculaire |
C4H2BrFN2 |
Poids moléculaire |
176.97 g/mol |
Nom IUPAC |
5-bromo-4-fluoropyrimidine |
InChI |
InChI=1S/C4H2BrFN2/c5-3-1-7-2-8-4(3)6/h1-2H |
Clé InChI |
JANBRLKWZSDCOQ-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=NC=N1)F)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




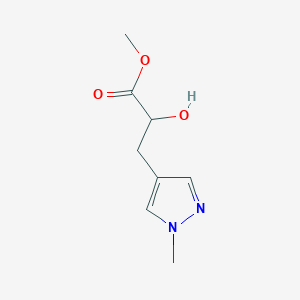

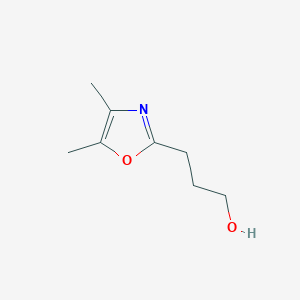
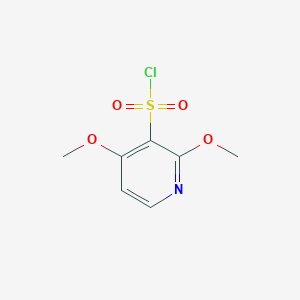

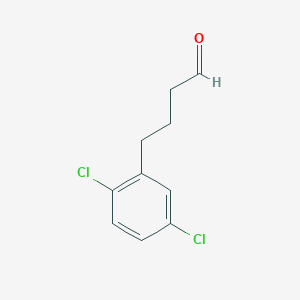
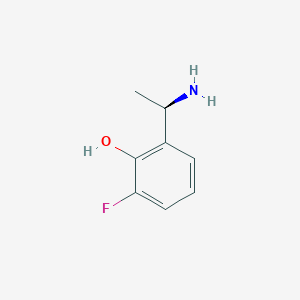


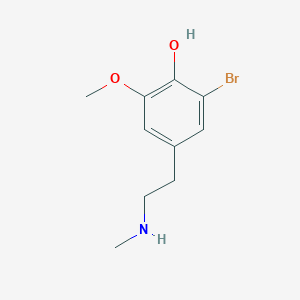
![1-[1-(Oxan-4-yl)cyclobutyl]methanamine](/img/structure/B13602965.png)
![2-[2-(Trifluoromethoxy)phenyl]prop-2-enoic acid](/img/structure/B13602991.png)
